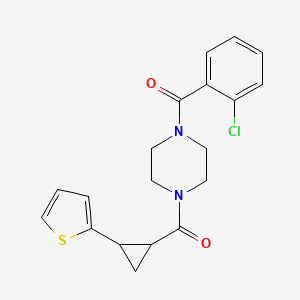

(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Description

The compound “(4-(2-chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone” is a piperazine derivative featuring a 2-chlorobenzoyl group at the 4-position of the piperazine ring and a cyclopropane moiety substituted with a thiophen-2-yl group. Piperazine derivatives are widely recognized for their pharmacological relevance, including applications in antifungal, antipsychotic, and anticancer agents due to their ability to modulate receptor interactions . The incorporation of a cyclopropane ring introduces conformational rigidity, which can enhance binding specificity to biological targets, while the thiophene and chlorobenzoyl groups contribute electronic and steric effects that influence solubility, metabolic stability, and target affinity .

Synthetic routes for analogous compounds involve coupling Boc-protected piperazine with cyclopropane-containing intermediates via carbodiimide-mediated reactions, as seen in related cyclopropane-piperazine hybrids . Characterization typically employs spectral methods (e.g., $^1$H NMR, $^{13}$C NMR) and elemental analysis, with X-ray crystallography resolving stereochemical details in some cases .

Properties

IUPAC Name |

[4-(2-chlorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S/c20-16-5-2-1-4-13(16)18(23)21-7-9-22(10-8-21)19(24)15-12-14(15)17-6-3-11-25-17/h1-6,11,14-15H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDXBOYAFQHIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and alpha1-adrenergic receptors , which play crucial roles in tuberculosis therapy and the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to significant activity against mycobacterium tuberculosis h37ra or exhibiting alpha1-adrenergic affinity.

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that it may affect the pathways involved in tuberculosis therapy or those associated with alpha1-adrenergic receptors.

Biological Activity

The compound (4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone (CAS No. 1208430-58-3) is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This review focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C19H19ClN2O2S

- Molecular Weight : 374.88 g/mol

- IUPAC Name : [4-(2-chlorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone

The compound features a piperazine ring, a thiophene moiety, and a chlorobenzoyl group, which are integral to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of the compound through various assays:

- MTT Assay : The compound was evaluated for its cytotoxic effects on different cancer cell lines. Results indicated that it exhibited significant anticancer activity, comparable to standard chemotherapeutic agents like 5-fluorouracil and tomudex .

- Mechanism of Action : Molecular docking studies suggested that the compound interacts with specific targets involved in cell proliferation and apoptosis pathways, indicating a mechanism that may involve the inhibition of key enzymes associated with tumor growth .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed using in vitro methods:

- Tube Dilution Technique : The compound demonstrated significant antimicrobial activity against various bacterial strains, showing effectiveness comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Study on Anticancer Properties

In one study, a series of derivatives based on the piperazine scaffold were synthesized and tested for their anticancer properties. Among these, the compound exhibited superior activity against breast cancer cells (MCF-7), with an IC50 value significantly lower than that of many existing treatments . The study concluded that modifications to the piperazine ring could enhance activity further.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated not only effectiveness but also a potential mechanism involving disruption of bacterial cell wall synthesis . This finding highlights its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Key Observations:

Piperazine Substituents: The 2-chlorobenzoyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in Compound 21 . This may reduce metabolic degradation compared to trifluoromethyl derivatives.

Cyclopropane vs. Cyclopropane’s strain energy may increase reactivity, whereas chloroethanone derivatives (e.g., ) exhibit electrophilic ketone groups prone to nucleophilic attack.

Methylpiperazine derivatives (e.g., ) prioritize solubility and basicity, favoring kinase inhibition over receptor antagonism.

Notes

- All inferences are based on structural parallels to documented compounds; direct pharmacological data for the target molecule are unavailable in the provided evidence.

- Contradictions arise in biological activity predictions: chlorobenzoyl derivatives may prioritize anticancer activity , while thiophene-containing analogs target CNS receptors . Further experimental validation is critical.

Q & A

Q. What are the established synthetic routes for (4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone?

The compound can be synthesized via a multi-step approach. A common method involves coupling 2-(thiophen-2-yl)cyclopropanecarbonyl chloride with 4-(2-chlorobenzoyl)piperazine under anhydrous conditions using a base like triethylamine (TEA) in dichloromethane (DCM) . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product. Yield optimization may require temperature control (0–5°C during acyl chloride addition) and inert atmospheres to prevent hydrolysis .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation (e.g., in acetonitrile/ethanol) and collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) allows precise modeling of bond lengths, angles, and torsional parameters . Validate the structure with R-factors (<0.05) and check for twinning or disorder using PLATON .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen for antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer potential, use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Piperazine derivatives often target GPCRs or kinases, so include receptor-binding assays (e.g., radioligand displacement) .

Advanced Research Questions

Q. How can synthetic yield be improved for large-scale applications?

Optimize coupling efficiency using microwave-assisted synthesis (e.g., 80°C, 30 min) or flow chemistry to enhance reaction kinetics. Replace TEA with stronger bases like DMAP (4-dimethylaminopyridine) to accelerate nucleophilic acyl substitution. Monitor intermediates via LC-MS to identify bottlenecks (e.g., unreacted piperazine) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Conduct dose-response assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability. Use orthogonal assays (e.g., apoptosis via Annexin V staining) to confirm mechanisms. Cross-validate with molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like 5-HT receptors .

Q. What environmental fate studies are relevant for this compound?

Assess biodegradation using OECD 301D (closed bottle test) and photolysis under UV light (λ = 254 nm). Quantify degradation products via HPLC-MS/MS. Evaluate bioaccumulation potential using logP (octanol-water partition coefficient) and soil adsorption coefficients (Koc) .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Systematically modify the cyclopropane or thiophene moieties and test analogs in parallel. Use QSAR models (e.g., CoMFA) to predict activity changes. Key parameters: steric bulk (molar refractivity), electronic effects (Hammett constants), and hydrogen-bonding capacity (TPSA) .

Q. What strategies address stereochemical challenges in cyclopropane synthesis?

Employ asymmetric cyclopropanation via Simmons-Smith reactions with chiral catalysts (e.g., Jacobsen’s salen complexes). Confirm enantiopurity via chiral HPLC or polarimetry. SCXRD can resolve absolute configuration if crystals are obtainable .

Q. How to characterize trace impurities in the final product?

Use hyphenated techniques: LC-UV-MS for non-volatile impurities and GC-MS for volatile byproducts. NMR (¹H-¹³C HSQC) aids in structural elucidation of unknown peaks. Quantify impurities against USP/EP standards (<0.15% for major unknowns) .

Methodological Notes

- Crystallography : Prioritize low-temperature data collection to reduce thermal motion artifacts .

- SAR Models : Validate computational predictions with in vitro assays to avoid overfitting .

- Environmental Testing : Include positive controls (e.g., BPA for biodegradation studies) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.